molecular formula C8H12N2O3 B1409024 3-(4-Ethoxypyrazol-1-yl)-propionic acid CAS No. 1864919-13-0

3-(4-Ethoxypyrazol-1-yl)-propionic acid

Cat. No. B1409024
CAS RN: 1864919-13-0
M. Wt: 184.19 g/mol
InChI Key: DOLZXKRWLOCSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxypyrazol-1-yl)-propionic acid, also known as EPPA, is a compound belonging to the class of pyrazole derivatives. It is an organic compound that has been studied extensively for its various applications in scientific research. EPPA has been used in a variety of scientific experiments, including biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

AlphaV Beta3 Antagonist for Osteoporosis

  • Research Focus : The compound 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid has been identified as a potent and selective antagonist of the alpha(v)beta(3) receptor. This compound was selected for clinical development in the prevention and treatment of osteoporosis due to its effectiveness in in vivo models of bone turnover (Hutchinson et al., 2003).

Synthesis of α-Methyl-β-Propionic Acids

  • Research Focus : The synthesis of α-methyl-β-(3-methylpyrazol-1-yl) and α-methyl-β-(5-methylpyrazol-1-yl) propionic acids has been achieved by reacting methylpyrazole with methyl methacrylate, followed by hydrolysis. These studies provide insights into the chemical processes for synthesizing similar propionic acids (Attaryan et al., 2007).

Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines

  • Research Focus : Research has been conducted on the cyclization of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amino compounds, forming polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. These studies contribute to the understanding of the chemical properties and potential applications of fluoroalkylated derivatives of propionic acid (Goryaeva et al., 2009).

PPARgamma Agonists

  • Research Focus : Studies on compounds like (2S)-((2-benzoylphenyl)amino)-3-[4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]phenyl]propionic acid have revealed their potential as potent and selective PPARgamma agonists. These compounds have been investigated for their role in regulating lipid metabolism and could have implications in treating conditions like diabetes and obesity (Collins et al., 1998).

properties

IUPAC Name

3-(4-ethoxypyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLZXKRWLOCSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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